molecular formula C24H28N2O3 B7752509 N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7752509
M. Wt: 392.5 g/mol
InChI Key: ZCZRACPSXMOSGE-UHFFFAOYSA-N
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Description

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a benzyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl bromide and a base such as potassium carbonate.

    Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction using 3-methylpiperidine and a suitable leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with a benzofuran core but different substituents, such as 5-hydroxy-2-methylbenzofuran.

    Piperidine Derivatives: Compounds with a piperidine ring but different substituents, such as 3-methylpiperidine.

    Carboxamide Derivatives: Compounds with a carboxamide group but different substituents, such as N-benzyl-2-methyl-4-hydroxybenzamide.

Properties

IUPAC Name

N-benzyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16-7-6-12-26(14-16)15-19-20(27)10-11-21-23(19)22(17(2)29-21)24(28)25-13-18-8-4-3-5-9-18/h3-5,8-11,16,27H,6-7,12-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZRACPSXMOSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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